molecular formula C12H27N3 B4966571 N'-(1-ethylpiperidin-4-yl)-N,N,N'-trimethylethane-1,2-diamine

N'-(1-ethylpiperidin-4-yl)-N,N,N'-trimethylethane-1,2-diamine

Cat. No.: B4966571
M. Wt: 213.36 g/mol
InChI Key: AXLFKMLHYHCNBH-UHFFFAOYSA-N
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Description

N’-(1-ethylpiperidin-4-yl)-N,N,N’-trimethylethane-1,2-diamine is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are widely used in pharmaceuticals and organic synthesis due to their diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-ethylpiperidin-4-yl)-N,N,N’-trimethylethane-1,2-diamine typically involves the reaction of 1-ethylpiperidin-4-ylamine with trimethylamine and ethylene diamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the mixture is stirred at room temperature for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of N’-(1-ethylpiperidin-4-yl)-N,N,N’-trimethylethane-1,2-diamine may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(1-ethylpiperidin-4-yl)-N,N,N’-trimethylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(1-ethylpiperidin-4-yl)-N,N,N’-trimethylethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(1-ethylpiperidin-4-yl)-N,N,N’-trimethylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-ethylpiperidin-4-yl)pyridin-2-amine
  • N-(1-ethylpiperidin-4-yl)-5-(3-methylphenoxy)pyridine-2-carboxamide
  • N-(1-ethylpiperidin-4-yl)-2-({4-[(1S)-1-phenylethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Uniqueness

N’-(1-ethylpiperidin-4-yl)-N,N,N’-trimethylethane-1,2-diamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N'-(1-ethylpiperidin-4-yl)-N,N,N'-trimethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27N3/c1-5-15-8-6-12(7-9-15)14(4)11-10-13(2)3/h12H,5-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLFKMLHYHCNBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)N(C)CCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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